6-ethynyl-9H-purine
Overview
Description
6-ethynyl-9H-purine is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-ethynyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase implicated in various disease states, particularly cancers . The compound acts as a covalent inhibitor of Nek2 by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase .
Mode of Action
This compound interacts with its target, Nek2 kinase, by forming a covalent bond with the Cys22 residue . This interaction is facilitated by the ethynyl group of the compound, which is positioned close to Cys22 and is compatible with the stereoelectronic requirements of a Michael addition .
Biochemical Pathways
This compound affects the purine metabolism pathway . Purines are essential components of all living cells, required for energy metabolism and biosynthesis of RNA and DNA . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) via 10 highly conserved steps .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Nek2 kinase, leading to growth inhibition in selected breast and leukemia cell lines . The compound exhibits >5–10-fold selectivity for Nek2 over other kinases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inherent reactivity of various sites in the DNA helix and the electrostatic environment of individual atoms can influence their reactivity . .
Biochemical Analysis
Biochemical Properties
6-ethynyl-9H-purine plays a crucial role in biochemical reactions, particularly as a covalent inhibitor of specific enzymes. One of the primary enzymes it interacts with is Nek2 kinase, a protein kinase implicated in cell cycle regulation and cancer progression . The ethynyl group of this compound forms a covalent bond with the cysteine residue (Cys22) near the catalytic domain of Nek2 kinase, leading to irreversible inhibition of the enzyme . This interaction is highly specific and time-dependent, making this compound a valuable tool for studying kinase activity and developing targeted cancer therapies .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by targeting Nek2 kinase, which is essential for mitotic progression . This inhibition disrupts cell division and induces cell cycle arrest, ultimately leading to apoptosis in cancer cells . Additionally, this compound influences cell signaling pathways by modulating the activity of other kinases and signaling proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to the cysteine residue (Cys22) in the catalytic domain of Nek2 kinase . This binding occurs through a Michael addition reaction, where the ethynyl group of this compound acts as an electrophile and reacts with the nucleophilic thiol group of cysteine . This covalent modification inhibits the kinase activity of Nek2, preventing its phosphorylation of downstream substrates and disrupting cell cycle progression . Furthermore, this compound has been shown to selectively inhibit Nek2 over other kinases, highlighting its specificity and potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against Nek2 kinase for extended periods . Prolonged exposure to this compound can lead to degradation and loss of activity, necessitating careful handling and storage . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits Nek2 kinase activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and myelosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a kinase inhibitor. The compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and degradation . These interactions can impact metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with Nek2 kinase and other target proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in inhibiting cellular processes .
Properties
IUPAC Name |
6-ethynyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.